

Evaluating the In Vivo Efficacy of Pomalidomide- Based PROTACs: A Comparative Guide

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Compound of Interest		
Compound Name:	Pomalidomide-PEG2-azide	
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The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. Pomalidomide, an immunomodulatory agent, has been widely repurposed as a potent E3 ligase ligand for Cereblon (CRBN), a key component of many successful PROTACs. This guide provides a comprehensive evaluation of the in vivo efficacy of pomalidomide-based PROTACs, comparing their performance against alternative therapies and detailing the experimental methodologies that underpin these assessments.

Mechanism of Action: Pomalidomide-Based PROTACs

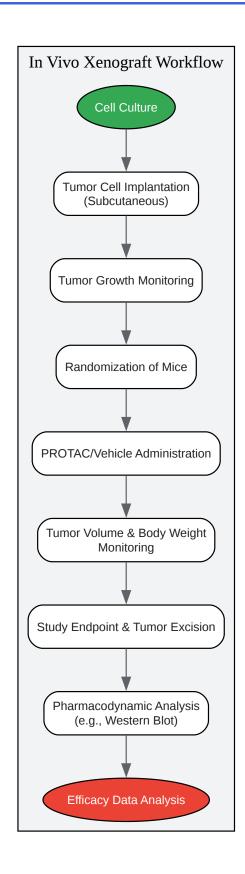
Pomalidomide-based PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. They consist of a warhead that binds to the target protein of interest (POI), a pomalidomide moiety that recruits the CRBN E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation between the POI, the PROTAC, and CRBN facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.











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